3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Beschreibung
3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a small-molecule compound featuring a bicyclo[2.2.1]heptane core conjugated to a thiazole ring via a carbamoyl linkage. The thiazole moiety is substituted with a 3,4-dimethylphenyl group, which modulates its physicochemical and biological properties.
Eigenschaften
IUPAC Name |
3-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-10-3-4-12(7-11(10)2)15-9-26-20(21-15)22-18(23)16-13-5-6-14(8-13)17(16)19(24)25/h3-4,7,9,13-14,16-17H,5-6,8H2,1-2H3,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWKEBXHQPHRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3C4CCC(C4)C3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bicyclo[2.2.1]heptane moiety. The final step usually involves the coupling of the thiazole derivative with the bicyclo[2.2.1]heptane-2-carboxylic acid under specific reaction conditions, such as the use of coupling reagents and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction can lead to the formation of reduced bicyclo[2.2.1]heptane derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and the bicyclo[2.2.1]heptane framework play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a family of bicyclo[2.2.1]heptane-thiazole carbamoyl derivatives, where structural variations primarily occur in the phenyl substituent on the thiazole ring. Below is a detailed comparison:
Structural and Physicochemical Comparisons
*Estimated based on structural similarity to PKZ17.
Pharmacokinetic and Physicochemical Considerations
- Lipophilicity : The 3,4-dimethylphenyl group provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the isopropyl and isobutyl groups in PKZ18 and 361366-77-0 increase hydrophobicity, which may improve tissue penetration but reduce solubility .
Biologische Aktivität
3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological implications.
Synthesis and Characterization
The synthesis of the compound involves a multi-step process that typically includes the formation of the thiazole ring and subsequent coupling with bicyclo[2.2.1]heptane derivatives. A notable method reported in the literature describes a one-pot synthesis that yields the target compound efficiently through an organocatalytic approach .
Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2-amino-4-(3,4-dimethylphenyl)thiazole + n-(2-hydroxybenzylidene)anthranilic acid | High |
| 2 | Phosphorus oxychloride, reflux | Moderate |
| 3 | Crystallization from DMF-water mixture | High |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, modifications to the thiazole moiety have been shown to enhance antimicrobial efficacy against a range of pathogens . The compound's structure allows for interactions with bacterial cell membranes, potentially disrupting their integrity.
Case Study: Antimicrobial Efficacy
In a study assessing the antibacterial activity of various thiazole derivatives, it was found that certain modifications led to increased inhibition zones against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 2: Anticancer Activity Assessment
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the thiazole ring and the bicyclic structure contributes significantly to its biological effects. Variations in substituents on the thiazole or modifications to the bicyclo framework can lead to enhanced potency or selectivity against specific targets.
Table 3: SAR Insights
| Modification | Biological Effect |
|---|---|
| Methyl substitution on thiazole | Increased antibacterial activity |
| Hydroxyl group addition | Enhanced solubility |
| Alteration of bicyclic system | Variable anticancer efficacy |
Q & A
Q. What are the standard synthetic routes for this compound, and what purification techniques ensure high yield and purity?
The synthesis typically involves coupling bicyclo[2.2.1]heptane-2-carboxylic acid derivatives with functionalized thiazole intermediates. A common method uses carbodiimide-mediated amidation (e.g., EDC/HOBt) to form the carbamoyl linkage between the bicycloheptane core and the thiazol-2-ylamine group . Purification often employs flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from polar aprotic solvents like DMF or acetonitrile. LC-MS and HPLC (>95% purity) are critical for validating product integrity .
Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structural integrity?
- 1H/13C NMR : Key signals include the bicycloheptane bridgehead protons (δ ~1.5–2.5 ppm) and the thiazole C-H (δ ~7.5–8.5 ppm). The carbamoyl carbonyl (C=O) appears at ~165–170 ppm in 13C NMR .
- IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) confirm functional groups .
- Mass Spec : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ with <5 ppm error) .
Q. What solvent systems are optimal for solubility testing, and how does this influence in vitro assays?
Solubility varies significantly with solvent polarity. Polar aprotic solvents (DMSO, DMF) generally dissolve the compound at mM concentrations, while aqueous buffers (PBS, pH 7.4) may require co-solvents (e.g., 10% DMSO). Pre-screening via UV-Vis spectroscopy at 254 nm helps identify compatible solvents for biological assays .
Advanced Research Questions
Q. How can molecular docking and crystallography elucidate interactions with biological targets?
- Docking : Use software like AutoDock Vina to model binding poses against target proteins (e.g., enzymes with conserved active sites). Parameterize the ligand’s charge states using Gaussian-based DFT calculations .
- Crystallography : Co-crystallize the compound with its target and solve the structure via X-ray diffraction (resolution ≤2.0 Å). ORTEP-3 software visualizes electron density maps and validates bond angles/distances .
Q. What strategies minimize side reactions during synthesis, such as thiazole ring decomposition?
- Reaction Optimization : Lower reaction temperatures (0–25°C) and inert atmospheres (N2/Ar) prevent oxidation of the thiazole ring.
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to avoid nucleophilic attack during amidation .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed carbamoyl groups) and adjust stoichiometry or catalyst loading .
Q. How can structure-activity relationship (SAR) studies identify critical pharmacophores?
- Systematic Modifications : Synthesize analogs with variations in the bicycloheptane substituents (e.g., nitro, methyl groups) and thiazole aryl rings.
- Biological Testing : Compare IC50 values in enzyme inhibition assays (e.g., fluorescence-based kinetics) to correlate structural changes with activity .
- Computational QSAR : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. What analytical methods resolve discrepancies in reported biological activity data?
- Dose-Response Curves : Repeat assays with standardized protocols (e.g., fixed incubation times, controlled cell passage numbers) to rule out experimental variability.
- Metabolite Screening : Use LC-HRMS to detect degradation products in cell lysates that may falsely inflate/inhibit activity .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Critical Signals/Peaks | Reference |
|---|---|---|
| 1H NMR (400 MHz) | Bicycloheptane bridgehead H: δ 1.8–2.2 ppm | |
| 13C NMR | Carbamoyl C=O: δ 168 ppm | |
| IR | Amide C=O: 1670 cm⁻¹ |
Q. Table 2. Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Suitable for stock solutions |
| PBS (pH 7) | <0.1 | Requires 10% DMSO co-solvent |
| Ethanol | 5–10 | Limited for kinetic studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
